Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate
Overview
Description
Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 3-{3-hydroxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of Ethyl 3-{3-hydroxy-8-azabicyclo[32It is known that tropane alkaloids, which share a similar structure, have diverse biological activities . These activities are likely due to their interaction with various biological targets.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-{3-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways.
Result of Action
The molecular and cellular effects of Ethyl 3-{3-hydroxy-8-azabicyclo[32Compounds with a similar structure have been shown to exhibit good nematicidal activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-17-13(16)9(2)8-14-10-4-5-11(14)7-12(15)6-10/h9-12,15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOUISVXDGQWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CN1C2CCC1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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